molecular formula C8H10BrNO B8524972 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole

3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole

Cat. No.: B8524972
M. Wt: 216.07 g/mol
InChI Key: HJVPKTCQFGHJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole (C 8 H 10 BrNO) is a brominated pyrrole derivative offered as a high-purity chemical building block for research and development . The pyrrole scaffold is a privileged structure in medicinal and materials chemistry, known for its prevalence in biologically active molecules and its utility in creating complex macrocycles . The presence of both an acetyl group and a bromine atom on the pyrrole ring makes this compound a versatile intermediate for further synthetic exploration. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex, functionalized architectures . Meanwhile, the acetyl group can be utilized in various condensation or acetylation reactions, or it can influence the electronic properties of the ring system. This compound holds significant research value in several fields. In pharmaceutical research , pyrrole derivatives are extensively investigated for their diverse biological activities. The structural features of this brominated pyrrole make it a key intermediate for synthesizing novel molecules with potential antibacterial, anticancer, and antiviral properties . Furthermore, pyrrole derivatives have demonstrated promising anti-corrosion activity , as shown in studies on similar compounds, where they function as effective inhibitors for protecting metal surfaces . In materials science , the pyrrole core is fundamental in developing conductive polymers, dyes, and ligands for metal complexes . The ability to fine-tune the molecule through its functional groups allows researchers to modulate electronic characteristics, making it valuable for creating new organic electronic materials or sensors. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. It is the responsibility of the researcher to handle this compound with appropriate safety precautions and to determine its suitability for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(5-bromo-2,4-dimethyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C8H10BrNO/c1-4-7(6(3)11)5(2)10-8(4)9/h10H,1-3H3

InChI Key

HJVPKTCQFGHJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Acetyl 5 Bromo 2,4 Dimethyl 1h Pyrrole and Its Precursors

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Construction

The pyrrole framework is a cornerstone of many natural products and pharmaceutical agents. Consequently, a variety of named reactions have been developed for its synthesis, each offering a unique pathway to substituted pyrroles from different starting materials.

The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing substituted pyrroles. The classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield a pyrrole through dehydrative cyclization. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

The mechanism, elucidated in detail by V. Amarnath, involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. This is followed by a second intramolecular attack by the amine on the remaining carbonyl to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to afford the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

Key Features of Paal-Knorr Synthesis:

FeatureDescription
Reactants 1,4-dicarbonyl compound and a primary amine or ammonia.
Conditions Typically neutral or weakly acidic. Weak acids like acetic acid can accelerate the reaction.
Mechanism Involves formation of a hemiaminal followed by cyclization and dehydration.
Modifications Numerous modifications have been developed to overcome the limitations of harsh acidic conditions, including the use of various catalysts and greener reaction media like water. rgmcet.edu.inresearchgate.net

Modifications to the Paal-Knorr synthesis often focus on milder reaction conditions to accommodate sensitive functional groups. These include the use of Lewis acids, solid acid catalysts, and microwave-assisted protocols, which can enhance reaction rates and yields. researchgate.net

The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that constructs the pyrrole ring from an α-halo ketone, a β-ketoester, and ammonia or a primary amine. This method is particularly valuable for accessing a wide range of substituted pyrroles.

The reaction mechanism initiates with the formation of an enamine intermediate from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-halo ketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrrole product.

Hantzsch Pyrrole Synthesis Overview:

ComponentRole
α-Halo Ketone Provides two carbon atoms and an electrophilic center for the initial C-C bond formation.
β-Ketoester Provides the remaining two carbon atoms of the pyrrole ring and an enamine intermediate upon reaction with the amine.
Amine/Ammonia Serves as the nitrogen source for the pyrrole ring.

Recent advancements in the Hantzsch synthesis have explored non-conventional conditions to improve its efficiency and environmental footprint. These include organocatalytic approaches, reactions in green solvents like water, and solid-phase syntheses.

The Knorr pyrrole synthesis is a classical and highly effective method for producing substituted pyrroles. The reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (such as a β-ketoester) alpha to a carbonyl group.

Due to the inherent instability and tendency of α-amino-ketones to self-condense, they are typically generated in situ. A common approach is the reduction of an α-oximino-ketone, which is itself prepared by the nitrosation of the parent β-ketoester. Zinc dust in acetic acid is a classical reagent for this reduction. The mechanism proceeds through the formation of an enamine, followed by cyclization and elimination of water to yield the pyrrole.

Steps in a Typical Knorr Synthesis:

Nitrosation of a β-ketoester to form an α-oximino-ketoester.

In situ reduction of the oxime to an α-amino-ketone.

Condensation with a second equivalent of a β-ketoester.

Cyclization and dehydration to form the substituted pyrrole.

The Piloty-Robinson synthesis offers a distinct route to 3,4-disubstituted pyrroles starting from azines derived from ketones or aldehydes. The reaction is typically carried out by heating the azine in the presence of a strong acid, such as zinc chloride or hydrochloric acid.

The key step in the mechanism is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the protonated azine, akin to aza-Cope rearrangement. This rearrangement forms a 1,4-di-iminium intermediate, which then undergoes tautomerization and cyclization, followed by the elimination of ammonia, to yield the aromatic pyrrole ring. The use of microwave radiation has been shown to significantly reduce reaction times for this transformation.

Targeted Synthesis of the 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole Core Structure

The synthesis of the title compound, this compound, is not typically achieved by a single named reaction but rather through a multi-step sequence involving the initial formation of a precursor pyrrole followed by electrophilic substitution. A logical synthetic route involves:

Synthesis of the 2,4-dimethyl-1H-pyrrole core.

Introduction of the acetyl group at the C-3 position.

Selective bromination at the C-5 position.

The synthesis of the 2,4-dimethyl-1H-pyrrole precursor can be accomplished through methods like the Knorr or Paal-Knorr synthesis, starting from readily available materials such as pentane-2,4-dione (acetylacetone).

The introduction of an acetyl group onto the pyrrole ring is an electrophilic substitution reaction. The regioselectivity of this acylation on the 2,4-dimethylpyrrole (B27635) precursor is governed by the directing effects of the two methyl groups. Methyl groups are activating and ortho-, para-directing. In the 2,4-dimethylpyrrole system, the C-3 and C-5 positions are activated. The C-5 position is generally the most reactive site for electrophilic substitution in pyrroles due to the stability of the resulting cationic intermediate (arenium ion). However, acylation can be directed to the C-3 position under specific conditions or by using certain methodologies.

Common Acylation Methods:

Friedel-Crafts Acylation: This classic method uses an acylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.com While highly effective for many aromatic systems, its application to pyrroles can be complicated by the high reactivity of the pyrrole ring, which can lead to polymerization or polysubstitution. researchgate.netdatapdf.com The choice of Lewis acid and reaction conditions can influence the regioselectivity. For instance, acylation of 1-(phenylsulfonyl)pyrrole (B93442) with AlCl₃ favors the 3-position, whereas using BF₃·OEt₂ favors the 2-position. datapdf.comnih.gov

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylacetamide for acetylation) and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is a milder electrophile than those generated in Friedel-Crafts reactions. ijpcbs.comchemtube3d.comwikipedia.org This can lead to cleaner reactions with sensitive substrates like pyrroles. While commonly used for formylation (using DMF), it can be adapted for acetylation.

Houben-Hoesch Reaction: This method involves the acylation of electron-rich aromatic and heterocyclic compounds using a nitrile (e.g., acetonitrile) and an acid catalyst (like HCl with ZnCl₂). It forms a ketimine intermediate that is subsequently hydrolyzed to the ketone. This method is suitable for highly activated substrates like phenols and pyrroles.

For the synthesis of 3-acetyl-2,4-dimethyl-1H-pyrrole, a Friedel-Crafts or Vilsmeier-Haack type reaction would be a plausible approach. The directing effects of the C-2 and C-4 methyl groups would activate both the C-3 and C-5 positions. Careful control of stoichiometry and reaction conditions would be necessary to favor mono-acetylation and achieve selectivity for the C-3 position over the sterically less hindered and electronically favored C-5 position.

Following the successful C-3 acetylation, the final step is the selective bromination of the 3-acetyl-2,4-dimethyl-1H-pyrrole intermediate. The acetyl group is a deactivating, meta-directing group. Therefore, in the intermediate, the C-2 and C-4 positions are occupied by activating methyl groups, and the C-3 position is occupied by a deactivating acetyl group. The remaining unsubstituted position, C-5, is highly activated by the adjacent C-4 methyl group and the ring nitrogen, making it the most probable site for further electrophilic substitution. Reagents such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or DMF are commonly used for the selective bromination of activated aromatic and heterocyclic rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Bromination Methodologies for C-5 Selectivity

Achieving regioselective bromination at the C-5 position of a 2,4-dimethyl-3-acetylpyrrole precursor is a critical step in the synthesis of the title compound. The inherent electronic properties of the pyrrole ring, influenced by the existing substituents, typically direct electrophilic substitution. Electron-donating groups favor substitution at the C-5 position, while electron-withdrawing groups generally direct incoming electrophiles to the C-4 position. acs.org

In the case of a 3-acetyl-2,4-dimethyl-1H-pyrrole, the acetyl group at C-3 acts as a deactivating, meta-directing group, while the methyl groups at C-2 and C-4 are activating and ortho-, para-directing. This substitution pattern creates a complex electronic environment. However, the C-5 position is often the most nucleophilic and sterically accessible site for electrophilic attack.

Recent studies have highlighted the use of mild brominating agents to enhance C-5 selectivity. For instance, tetrabutylammonium (B224687) tribromide (TBABr3) has been shown to be a mild and efficient reagent for the regioselective bromination of pyrroles bearing carbonyl substituents. acs.org This reagent can provide predominantly the C-5 brominated product, particularly for pyrrole-2-carboxamides, with high regioselectivity. acs.org While the substrate is a 3-acetyl derivative, the principle of using milder reagents to control regioselectivity is applicable. The use of N-bromosuccinimide (NBS) under controlled conditions, such as low temperatures and in specific solvents, can also favor C-5 bromination. The reaction conditions can be optimized to minimize the formation of di-brominated or other isomeric byproducts.

Table 1: Comparison of Brominating Agents for Pyrrole C-5 Selectivity

Reagent Typical Conditions Advantages Potential Drawbacks
N-Bromosuccinimide (NBS) THF, 0 °C to rt Readily available, generally effective Can lead to over-bromination or lack of selectivity
Tetrabutylammonium tribromide (TBABr3) CH2Cl2, rt Mild, high C-5 selectivity for certain substrates May require longer reaction times
Pyridinium hydrobromide perbromide (PHPB) Varies with solvent Selectivity can be tuned by solvent polarity Equilibrium with Br2 can affect selectivity

Regioselective Methylation Approaches at C-2 and C-4

The synthesis of the 2,4-dimethylpyrrole core is a foundational step. Traditional methods like the Knorr pyrrole synthesis are widely used. orgsyn.orgtandfonline.com This method typically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org For the synthesis of 2,4-dimethylpyrrole, 2,4-pentanedione can react with ammonia or a primary amine, followed by cyclization and dehydration. ontosight.ai

Modifications of classical methods, such as the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, provide a straightforward route to substituted pyrroles. tandfonline.comrgmcet.edu.inuctm.edu The regioselectivity of methylation is controlled by the choice of the starting dicarbonyl compound. For 2,4-dimethylpyrrole, 3-methyl-2,5-hexanedione would be a suitable precursor in a Paal-Knorr approach.

Improved, higher-yielding two-step preparations of 2,4-dimethylpyrrole have been developed from readily available starting materials like ethyl acetoacetate. tandfonline.com These methods often involve a one-pot reaction for the initial formation of the pyrrole skeleton followed by functional group manipulation. tandfonline.com

Multi-component Reaction (MCR) Approaches for Pyrrole Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comrsc.org This approach is highly atom-economical and efficient. The Hantzsch pyrrole synthesis is a classic example of an MCR, involving the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgwikipedia.orgpharmaguideline.com

Modern variations of the Hantzsch synthesis have expanded its scope and applicability, including the use of non-conventional conditions and catalysts. thieme-connect.com These MCRs can be designed to produce highly substituted pyrroles with specific substitution patterns. For the synthesis of a precursor to this compound, an MCR could potentially bring together components that would form the 2,4-dimethyl-3-acetylpyrrole core in a single, efficient step. For instance, a reaction between 2,3-butanedione, an amino-component, and a suitable acetyl-containing building block could be envisioned. The development of novel MCRs for pyrrole synthesis is an active area of research, with a focus on improving yields, regioselectivity, and substrate scope. bohrium.comrsc.orgorientjchem.org

Green Chemistry Principles in the Synthesis of Pyrrole Derivatives

The application of green chemistry principles to the synthesis of pyrroles is of growing importance, aiming to reduce the environmental impact of chemical processes. tandfonline.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-Free Synthesis and Solid-Supported Reactions

Solvent-free synthesis offers significant environmental benefits by eliminating the use of volatile organic compounds (VOCs). researchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. tandfonline.com The Paal-Knorr condensation, for example, has been successfully performed under solvent-free conditions using catalysts like praseodymium(III) trifluoromethanesulfonate, resulting in excellent yields and short reaction times. tandfonline.com

Solid-supported synthesis provides another green alternative, facilitating easier product purification and catalyst recycling. nih.gov In this approach, one of the reactants is immobilized on a solid support, such as a polymer resin. nih.govacs.org The Hantzsch pyrrole synthesis has been adapted to a solid-phase methodology, where a polymer-bound enaminone reacts with an α-bromoketone to yield a pyrrole that can be cleaved from the resin in high purity. nih.govacs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ingentaconnect.combenthamdirect.compensoft.net The use of microwave irradiation is considered a green technology as it can significantly reduce energy consumption. researchgate.net

Numerous protocols for the synthesis of pyrroles have been adapted for microwave conditions. The Paal-Knorr synthesis, for instance, can be efficiently carried out in a microwave reactor, often in the absence of a solvent or in an aqueous medium. pensoft.net Microwave-assisted Hantzsch reactions have also been developed. nih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and improve the efficiency of pyrrole synthesis. pensoft.netresearchgate.net

Table 2: Green Chemistry Approaches in Pyrrole Synthesis

Technique Key Principle Advantages
Solvent-Free Synthesis Elimination of volatile organic solvents Reduced waste, simplified workup, often milder conditions
Solid-Supported Synthesis Reactant immobilization on a solid phase Easy purification, potential for automation and catalyst recycling
Microwave-Assisted Synthesis Use of microwave irradiation for heating Faster reaction rates, higher yields, reduced energy consumption
Mechanochemistry Use of mechanical force to induce reactions Solvent-free, can enable novel reactivity, energy efficient

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a burgeoning field in green synthesis. researchgate.netthieme-connect.com These reactions are typically performed by grinding or milling solid reactants, often in the absence of any solvent. rsc.org

The van Leusen pyrrole synthesis, which produces 3,4-disubstituted pyrroles, has been successfully adapted to mechanochemical conditions. acs.org Similarly, the Hantzsch pyrrole synthesis can be performed using high-speed vibration milling (HSVM), a mechanochemical technique. rsc.orgresearchgate.net This solvent-free approach can be more efficient and general than traditional solution-phase methods. rsc.org Mechanochemical methods offer a promising, environmentally friendly alternative for the synthesis of substituted pyrroles, minimizing waste and energy usage. thieme-connect.comrsc.org

Photochemical and Electrochemical Methodologies

Photochemistry and electrochemistry offer green and efficient pathways for the synthesis of substituted pyrroles by leveraging light energy or electric current to drive chemical transformations. rsc.org These methods often operate under mild conditions and can avoid the use of harsh reagents. rsc.org

Photochemical Synthesis:

Visible-light photocatalysis has been successfully employed for the construction of the pyrrole ring. These reactions can be metal-free and often proceed through radical-mediated pathways. For instance, a photocatalyst-free, visible-light-enabled synthesis of substituted pyrroles from α-keto vinyl azides has been developed. rsc.org Another approach involves a metal-free photocatalytic [3+2] annulation of vinyl azides with α-carbonyl alkenes, utilizing an organic dye as the photocatalyst. rsc.org While direct photochemical synthesis of this compound has not been specifically detailed, these methods provide a framework for constructing the polysubstituted pyrrole core from appropriately designed precursors. For example, a suitably substituted vinyl azide (B81097) could potentially react with an acetyl-containing alkene to form the desired acetyl-pyrrole skeleton.

Electrochemical Synthesis:

Electrochemical methods provide an alternative, oxidant-free approach to pyrrole synthesis. rsc.org These reactions are typically categorized as direct or indirect electrolysis. Indirect electrolysis, using mediators like halide ions (e.g., iodide), is a common strategy that allows for selective transformations at lower voltages. rsc.org

Several electrochemical strategies have been developed for polysubstituted pyrroles:

Oxidative Annulation: An electrochemical oxidative annulation of primary amines with ketones or aldehydes has been demonstrated to produce polysubstituted pyrroles. rsc.org

Three-Component Reactions: A one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines can yield 1,2,3-trisubstituted pyrroles. researchgate.net This method proceeds through a β-enamino ketone intermediate and may involve a radical addition pathway. researchgate.net

Cyclization of Enamines: The electrochemical oxidative cyclization of pre-formed enamines has been used to synthesize polysubstituted pyrroles in an undivided cell setup. rsc.org Furthermore, the challenging hetero-coupling of two different enamines has been achieved electrochemically to produce unsymmetrical NH-pyrroles. rsc.org

The synthesis of a precursor to this compound, such as 3-acetyl-2,4-dimethyl-1H-pyrrole, could be envisioned using a three-component electrochemical reaction involving pentane-2,4-dione, a suitable aldehyde, and an amine, followed by subsequent bromination.

Methodology Precursors Key Features Mediator/Catalyst Product Type Reference
Photocatalysis Vinyl azides + α-carbonyl alkenesMetal-free, [3+2] annulationOrganic Dye (Mes-Acr-Ph⁺BF₄⁻)Polysubstituted pyrroles rsc.org
Electrochemistry Primary amines + 1,3-dicarbonyl compoundsAcid additive promotes imine formationNot specifiedPolysubstituted pyrroles rsc.org
Electrochemistry β-dicarbonyl compounds + aldehydes + aminesOne-pot, three-component reactionIodide ions (proposed)1,2,3-Trisubstituted pyrroles rsc.orgresearchgate.net
Electrochemistry EnaminesDimerization in an undivided cellNot specifiedPolysubstituted pyrroles rsc.org
Electrochemistry N-propargyl enaminesCyclization using organoselenium catalystDiselenide (PhSeSePh)Carbonyl-substituted pyrroles rsc.org

Organocatalytic and Biocatalytic Systems

Organocatalysis and biocatalysis represent green and sustainable alternatives to metal-catalyzed reactions, offering high efficiency and selectivity under mild conditions. nih.govacs.org

Organocatalytic Systems:

Organocatalysis has become a vital tool for synthesizing diverse heterocyclic compounds, including polysubstituted pyrroles. nih.govresearchgate.net These methods often utilize small, metal-free organic molecules to catalyze reactions, aligning with the principles of green chemistry. nih.gov

A prominent organocatalytic approach is the three-component reaction of 1,2-diones, aldehydes, and arylamines. rsc.orgnih.gov Using a Brønsted acid catalyst like 4-methylbenzenesulfonic acid monohydrate, a wide range of polysubstituted pyrroles can be generated in good yields under mild conditions. rsc.orgnih.gov This transition-metal-free method demonstrates good functional group tolerance. rsc.org

Another well-established organocatalytic route is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rsc.org Various organocatalysts have been shown to promote this reaction:

Urea: Activates the carbonyl compound by forming hydrogen bonds, facilitating the cycloaddition. rsc.org

L-tryptophan: This natural amino acid can catalyze the reaction between hexane-2,5-dione and aromatic amines under solvent-free conditions. rsc.org

Nano-Ferrite supported Glutathione (Nano-FGT): A nanoparticle-supported organocatalyst that efficiently catalyzes the Paal-Knorr condensation. rsc.org

The synthesis of the 2,4-dimethyl-1H-pyrrole core of the target molecule could be achieved via the Paal-Knorr reaction using 3-methyl-hexane-2,5-dione and a suitable amine, catalyzed by an organocatalyst. Subsequent acylation and bromination steps would be required to complete the synthesis of this compound.

Reaction Type Precursors Organocatalyst Key Features Product Type Reference
Three-Component 1,2-Diones + Aldehydes + Arylamines4-Methylbenzenesulfonic acidMild conditions, metal-freePolysubstituted pyrroles rsc.orgnih.gov
Paal-Knorr 1,4-Diones + AminesUreaSolvent-free, H-bonding activationN-substituted pyrroles rsc.org
Paal-Knorr Hexane-2,5-dione + Aromatic AminesL-tryptophanSolvent-free, 70 °CN-substituted pyrroles rsc.org
Paal-Knorr Tetrahydro-2,5-dimethoxyfuran + AminesNano-FGTNanoparticle-supported catalystN-substituted pyrroles rsc.org

Biocatalytic Systems:

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under environmentally benign conditions. While the development of biocatalytic methods for pyrrole synthesis is an emerging area, hydrolases have been documented for their use in environmentally friendly organic processes under mild reaction conditions. researchgate.net The application of biocatalysis to multicomponent reactions for synthesizing pyrrole derivatives is a subject of ongoing research, aiming to develop efficient and sustainable enzymatic cascades. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Acetyl 5 Bromo 2,4 Dimethyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nitrogen (N-1)

The nitrogen atom within the pyrrole ring of 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole exhibits nucleophilic character and can readily participate in various reactions, enabling the introduction of a wide array of substituents at the N-1 position.

N-Alkylation and N-Acylation Reactions

The pyrrole nitrogen can be effectively functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by deprotonation of the pyrrole NH with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is crucial for the success of these reactions, with common systems including sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in dimethylformamide (DMF).

N-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. These reactions introduce an acyl group onto the pyrrole nitrogen, a transformation that can influence the electronic properties of the pyrrole ring and serve as a protecting group strategy.

Synthesis of N-Substituted Pyrrole Derivatives

The N-H proton of pyrroles is moderately acidic, with a pKa of approximately 17.5, allowing for deprotonation by strong bases like butyllithium (B86547) or sodium hydride to form the corresponding pyrrolide anion. wikipedia.org This nucleophilic species can then react with various electrophiles to yield N-substituted derivatives. For instance, reaction with alkyl halides leads to N-alkylated pyrroles.

The synthesis of N-substituted pyrroles can also be achieved through various catalytic methods. While specific examples for this compound are not extensively documented in the reviewed literature, general methodologies for pyrrole N-arylation, such as the Chan-Lam coupling using boronic acids, suggest potential pathways for the synthesis of N-aryl derivatives of the target compound.

Transformations Involving the Bromine Substituent at C-5

The bromine atom at the C-5 position of this compound is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the functionalization of aryl and heteroaryl halides. This reaction typically involves the treatment of the bromo-substituted pyrrole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This process generates a highly reactive pyrrolyl-lithium intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups at the C-5 position. The rate of exchange generally follows the trend I > Br > Cl. nih.gov

Alternatively, magnesium-halogen exchange can be employed using Grignard reagents like isopropylmagnesium chloride. nih.gov This method often offers better functional group tolerance compared to lithium-halogen exchange. The resulting pyrrolyl-magnesium species can similarly be trapped with electrophiles.

ReagentIntermediatePotential Electrophiles
n-Butyllithium5-Lithio-3-acetyl-2,4-dimethyl-1H-pyrroleAldehydes, Ketones, Esters, CO2, Alkyl halides
iso-Propylmagnesium chloride(3-Acetyl-2,4-dimethyl-1H-pyrrol-5-yl)magnesium chlorideAldehydes, Ketones, Esters, CO2, Alkyl halides
Table 1: Halogen-Metal Exchange Reactions of this compound.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-5 bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the bromo-pyrrole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is a versatile method for the formation of biaryl and vinyl-substituted pyrroles. While specific studies on this compound are limited, research on similar 3-iodo-2-formyl-1-tosylpyrroles has shown efficient coupling with a variety of arylboronic acids using PdCl2(dppf) as the catalyst. researchgate.net

Sonogashira Coupling: The Sonogashira coupling allows for the direct connection of a terminal alkyne to the C-5 position of the pyrrole ring. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-pyrrole with an alkene to form a new carbon-carbon bond, resulting in a vinyl-substituted pyrrole. This reaction is catalyzed by a palladium complex in the presence of a base.

ReactionCoupling PartnerTypical Catalyst SystemProduct Type
SuzukiAryl/Vinyl Boronic AcidPd(PPh3)4 / Base (e.g., K2CO3)5-Aryl/Vinyl-pyrrole
SonogashiraTerminal AlkynePdCl2(PPh3)2 / CuI / Base (e.g., Et3N)5-Alkynyl-pyrrole
HeckAlkenePd(OAc)2 / Ligand / Base (e.g., Et3N)5-Vinyl-pyrrole
Table 2: Cross-Coupling Reactions at the C-5 Position.

Nucleophilic Aromatic Substitution (SNAr) at C-5

Modifications of the Acetyl Group at C-3

The acetyl group at the C-3 position of the pyrrole ring is a key functional handle that can be readily transformed into a variety of other functionalities, thereby enabling the synthesis of a diverse range of derivatives.

Reduction Reactions of the Ketone Moiety

The carbonyl group of the acetyl moiety can be selectively reduced to a hydroxyl group, yielding the corresponding secondary alcohol. This transformation is typically achieved using mild reducing agents to avoid the reduction of the pyrrole ring itself.

Sodium Borohydride (B1222165) Reduction: A common and effective method for the reduction of the acetyl group is the use of sodium borohydride (NaBH₄). The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.

ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol1-(5-bromo-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-ol

Catalytic Hydrogenation: An alternative method for the reduction of the ketone is catalytic hydrogenation. This involves the use of hydrogen gas in the presence of a metal catalyst. While effective, care must be taken to select appropriate reaction conditions (catalyst, pressure, and temperature) to prevent the hydrogenation of the pyrrole ring. Catalysts such as Raney Nickel may be employed for this transformation.

Condensation Reactions and Formation of Chalcone-like Structures

The acetyl group can undergo base-catalyzed condensation reactions with various aromatic aldehydes to form chalcone-like structures, which are α,β-unsaturated ketones. This reaction, often a Claisen-Schmidt condensation, is a valuable method for extending the conjugation of the molecule and introducing diverse aryl substituents.

The general reaction involves the deprotonation of the α-carbon of the acetyl group by a base, such as sodium hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone (B49325) derivative.

Reactant 2 (Ar-CHO)BaseProduct (Chalcone-like structure)
BenzaldehydeSodium Hydroxide(E)-1-(5-bromo-2,4-dimethyl-1H-pyrrol-3-yl)-3-phenylprop-2-en-1-one
4-MethoxybenzaldehydePotassium Hydroxide(E)-1-(5-bromo-2,4-dimethyl-1H-pyrrol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Alpha-Halogenation and Subsequent Functionalization

The methyl group of the acetyl moiety is susceptible to halogenation at the α-position under acidic conditions. This reaction proceeds through an enol intermediate. The introduction of a halogen, typically bromine, at this position provides a reactive site for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The acid-catalyzed halogenation involves the protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form an enol. The electron-rich double bond of the enol then attacks a molecule of the halogen (e.g., Br₂), leading to the α-halogenated product. A common reagent system for this transformation is bromine in acetic acid. libretexts.orglibretexts.orgopenstax.org

The resulting 3-(2-bromoacetyl)-5-bromo-2,4-dimethyl-1H-pyrrole is a versatile intermediate. The α-bromo group is a good leaving group and can be displaced by various nucleophiles, such as amines, thiols, and azides, to generate a library of functionalized derivatives.

Reactivity of Alkyl Substituents on the Pyrrole Ring (C-2 and C-4 Methyls)

The methyl groups at the C-2 and C-4 positions of the pyrrole ring, while generally less reactive than the acetyl group, can also be functionalized, providing further avenues for derivatization.

Functionalization of Alkyl Substituents

While direct functionalization of the C-2 and C-4 methyl groups can be challenging, certain reactions can be employed to introduce new functionalities. One notable method is the Vilsmeier-Haack reaction, which typically results in formylation of the pyrrole ring itself at an unsubstituted position. However, under specific conditions, it can potentially lead to reactions involving the methyl groups, although this is less common.

More direct functionalization can be achieved through radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This would be expected to selectively halogenate the methyl groups, providing a handle for further substitution reactions.

Oxidative Transformations of Methyl Groups

The methyl groups on the pyrrole ring can be oxidized to introduce oxygen-containing functional groups, such as aldehydes or carboxylic acids. The choice of oxidizing agent is crucial to control the extent of oxidation and to avoid degradation of the pyrrole ring.

Oxidation to Aldehydes: Mild oxidizing agents can be used to convert the methyl groups to formyl groups. For example, lead tetraacetate has been used for the oxidation of methyl groups on aromatic rings.

Oxidation to Carboxylic Acids: Stronger oxidizing agents can oxidize the methyl groups all the way to carboxylic acids. However, the pyrrole ring is sensitive to strong oxidation, so careful selection of reagents and reaction conditions is necessary.

Advanced Spectroscopic and Computational Analysis in Pyrrole Research

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in the molecule. For 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole, one would expect distinct signals for the N-H proton, the two methyl groups attached to the pyrrole (B145914) ring (C2 and C4), and the acetyl methyl group. The chemical shift (δ, in ppm) and splitting patterns of these signals would confirm their connectivity.

¹³C NMR: This spectrum would show signals for each unique carbon atom. Expected signals would include those for the two pyrrole ring methyl carbons, the acetyl methyl carbon, the acetyl carbonyl carbon, and the four carbons of the pyrrole ring. The presence of the electron-withdrawing bromine atom and acetyl group would influence the chemical shifts of the ring carbons.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between connected protons and to link protons to their directly attached carbons, respectively. This would definitively assign each signal to a specific atom in the molecule.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Bands: For this compound, characteristic absorption bands would be expected for the N-H stretch of the pyrrole ring (typically around 3200-3400 cm⁻¹), C-H stretches of the methyl groups (around 2850-3000 cm⁻¹), a strong absorption for the C=O (carbonyl) stretch of the acetyl group (around 1650-1680 cm⁻¹), and various C-N and C-C stretching and bending vibrations within the aromatic ring.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

MS: This would show the molecular ion peak (M⁺) corresponding to the exact mass of the compound. The spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity (M⁺ and M+2).

HRMS: This technique would provide a highly accurate mass measurement, allowing for the determination of the exact elemental formula (C₈H₁₀BrNO), which serves as ultimate confirmation of the compound's composition.

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems like the pyrrole ring. The spectrum would show one or more absorption maxima (λ_max) in the UV or visible range, corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are influenced by the substituents on the pyrrole ring.

Computational Chemistry and Theoretical Studies

In conjunction with experimental data, theoretical studies, typically using Density Functional Theory (DFT), are employed to predict and understand the molecule's properties. These calculations could be used to:

Optimize the molecular geometry and compare theoretical bond lengths and angles with experimental X-ray data.

Predict NMR and FTIR spectra to aid in the assignment of experimental signals.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and reactivity.

Calculate the molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions of the molecule.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyrrole research, DFT calculations, often employing basis sets such as 6-311G(d,p), are utilized to theoretically optimize the molecular geometry, including bond lengths and angles. These theoretical values can then be compared with experimental data to validate the computational model.

Table 1: Representative DFT-Calculated Parameters for Substituted Pyrroles

ParameterDescriptionTypical Application
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Structural validation against experimental data (e.g., X-ray crystallography).
Bond Angles (°)The angle formed between three atoms across at least two bonds.Understanding the steric and electronic effects of substituents on molecular shape.
Dihedral Angles (°)The angle between two intersecting planes.Characterizing the planarity and conformation of the molecule.
HOMO Energy (eV)Energy of the highest occupied molecular orbital.Indicator of the molecule's ability to donate electrons.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital.Indicator of the molecule's ability to accept electrons.
Energy Gap (eV)The difference in energy between the HOMO and LUMO.Relates to the molecule's chemical reactivity and electronic transitions.

Note: The values in this table are representative and would need to be specifically calculated for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and LUMO of reacting species. wikipedia.org The HOMO is the orbital most available to donate electrons, acting as a nucleophile, while the LUMO is the most available to accept electrons, acting as an electrophile. youtube.com The energy and spatial distribution of these orbitals are crucial in predicting the reactivity and selectivity of a molecule. researchgate.net

For pyrrole and its derivatives, FMO analysis helps in understanding their behavior in chemical reactions. The HOMO is typically delocalized over the C=C bonds of the pyrrole ring, while the LUMO is delocalized over the C-C bonds. researchgate.net The energy gap between the HOMO and LUMO is a key parameter; a smaller gap generally indicates higher chemical reactivity. researchgate.net In the case of this compound, the electron-withdrawing acetyl group and the electronegative bromine atom would be expected to influence the energies and distributions of the frontier orbitals, thereby affecting its reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonding orbitals within a molecule. wikipedia.org It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive Lewis structure representation of localized bonds and lone pairs. wisc.edu This analysis is particularly useful for understanding intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org

NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the overlap of a filled bonding or lone pair orbital with an adjacent empty antibonding orbital. materialsciencejournal.org The strength of these interactions can be quantified by second-order perturbation theory, providing insights into the stability of the molecule. For a molecule like this compound, NBO analysis could elucidate the interactions between the lone pairs on the nitrogen and oxygen atoms with the antibonding orbitals of the pyrrole ring and the acetyl group, as well as the influence of the bromine substituent.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for predicting its intermolecular interactions. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For substituted pyrroles, the MEP surface can highlight how different functional groups alter the charge distribution across the molecule. researchgate.net In this compound, the electronegative oxygen atom of the acetyl group and the bromine atom would be expected to create regions of negative electrostatic potential, while the hydrogen atom attached to the nitrogen would likely be a site of positive potential.

Tautomeric Investigations

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Computational studies, often employing DFT methods, are crucial for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion. orientjchem.org

For pyrrole derivatives containing an acetyl group, keto-enol tautomerism is a possibility. In the case of this compound, the acetyl group could potentially exist in its enol form. Computational calculations can determine the relative energies of the keto and enol tautomers in the gas phase and in different solvents, providing insights into which form is more stable under various conditions. orientjchem.org Such studies on related systems have shown that the stability of tautomers can be significantly influenced by the surrounding medium. orientjchem.org

Mechanistic Insights from Computational Studies

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. rsc.org For reactions involving pyrrole derivatives, computational studies can elucidate the step-by-step pathway of a reaction, helping to explain observed product distributions and stereoselectivity.

While specific mechanistic studies on this compound are not prominent in the literature, computational methods have been applied to understand reactions of other functionalized pyrroles. For example, studies on the cyclization reactions of pyrrole derivatives have used theoretical calculations to support proposed reaction mechanisms. nih.gov These studies often involve locating the transition state structures and calculating the energy barriers for different possible pathways to determine the most favorable reaction route.

Role of 3 Acetyl 5 Bromo 2,4 Dimethyl 1h Pyrrole As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Poly-substituted Pyrroles

The bromine atom at the 5-position of 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole is a key functional handle for the introduction of a wide variety of substituents onto the pyrrole (B145914) core, primarily through palladium-catalyzed cross-coupling reactions. This strategic placement allows for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, leading to a vast library of polysubstituted pyrroles that would be challenging to access through de novo synthesis.

Detailed research has demonstrated the utility of brominated pyrroles in several cornerstone cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the brominated pyrrole and a boronic acid or ester. By employing this method, various aryl and heteroaryl groups can be appended to the pyrrole ring, a common strategy in the development of pharmacologically active compounds.

Heck Coupling: The Heck reaction facilitates the coupling of the bromo-pyrrole with an alkene, introducing vinyl substituents onto the pyrrole core. This method is instrumental in the synthesis of conjugated systems and natural product analogues.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This transformation is crucial for the construction of linear, rigid structures often found in materials science and for linking pyrrole units to other components in larger molecular assemblies.

The acetyl group at the 3-position can also be leveraged for further functionalization. For instance, it can undergo aldol (B89426) condensations or serve as a precursor for other functional groups, thereby increasing the molecular complexity of the resulting polysubstituted pyrroles.

Table 1: Cross-Coupling Reactions for the Synthesis of Polysubstituted Pyrroles
Reaction TypeCoupling PartnerResulting SubstituentKey Application Areas
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidAryl/HeteroarylMedicinal Chemistry, Agrochemicals
HeckAlkeneVinylNatural Product Synthesis, Conjugated Polymers
SonogashiraTerminal AlkyneAlkynylMaterials Science, Macrocycle Synthesis

Synthon for Fused Heterocyclic Systems

The dual functionality of this compound, specifically the juxtaposition of the acetyl group and the adjacent NH moiety, provides a reactive template for the construction of fused heterocyclic systems. These annulation reactions typically involve the condensation of the acetyl group with a suitable binucleophile, leading to the formation of a new ring fused to the pyrrole core.

A prominent example of this strategy is the synthesis of pyrrolo[2,3-d]pyrimidines , a class of compounds recognized for their significant biological activities, including their use as kinase inhibitors in cancer therapy. nih.govmdpi.com In a plausible synthetic pathway, the acetyl group of the pyrrole can be first converted into a more reactive intermediate, such as an enaminone, by reaction with a formamide (B127407) derivative. This intermediate can then undergo cyclocondensation with a guanidine (B92328) or a similar reagent to form the fused pyrimidine (B1678525) ring.

The general synthetic approach can be outlined as follows:

Activation of the Acetyl Group: The acetyl group is transformed into a more reactive species, for example, by reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone.

Cyclocondensation: The resulting intermediate is then treated with a binucleophile like guanidine. The amino groups of guanidine attack the electrophilic centers of the modified pyrrole, leading to the formation of the pyrimidine ring.

Aromatization: Subsequent elimination of water and other small molecules drives the reaction towards the stable, aromatic pyrrolo[2,3-d]pyrimidine scaffold.

This methodology allows for the creation of a diverse range of substituted pyrrolo[2,3-d]pyrimidines, as the nature of the binucleophile can be varied to introduce different substituents on the newly formed pyrimidine ring.

Intermediate in the Construction of Macrocyclic Structures (e.g., Porphyrinoids)

Macrocyclic compounds, particularly porphyrinoids, are of immense interest due to their unique photophysical properties and their roles in biological systems and materials science. nih.gov Brominated pyrroles are valuable precursors in the synthesis of these complex structures. The bromine atoms serve as reactive handles for palladium-catalyzed coupling reactions that stitch together multiple pyrrole units to form the macrocyclic framework. nih.gov

While direct synthesis of porphyrins often involves the condensation of pyrroles with aldehydes, the construction of more complex or unsymmetrically substituted porphyrinoids frequently relies on a convergent strategy using pre-functionalized pyrrolic building blocks. In this context, this compound can be envisioned as a key intermediate.

A potential synthetic route towards a porphyrinoid macrocycle could involve:

Dimerization: Two molecules of the bromo-pyrrole could be coupled through a Suzuki or other cross-coupling reaction with a suitable bis-boronic acid linker to form a dipyrromethane derivative.

Functional Group Modification: The terminal acetyl groups of the dipyrromethane could then be modified, for example, reduced to an alcohol and then converted to a leaving group, or transformed into a formyl group.

Macrocyclization: The resulting dipyrromethane derivative could then undergo a [2+2] MacDonald-type condensation with another dipyrromethane unit to form the porphyrinogen (B1241876) macrocycle, which is subsequently oxidized to the aromatic porphyrin.

The presence of the acetyl group also offers a site for the introduction of peripheral functionalities that can tune the electronic properties and solubility of the final macrocycle.

Application in the Synthesis of Specialized Chemical Scaffolds

The structural motifs present in this compound make it an attractive starting material for the synthesis of specialized chemical scaffolds with potential applications in medicinal chemistry and drug discovery. The pyrrole core itself is a privileged structure in numerous biologically active compounds. scispace.comresearchgate.netscitechnol.com

One notable application is in the synthesis of 5-bromo-7-azaindolin-2-one derivatives , which have shown promising antitumor activity. nih.govnih.gov In a multi-step synthesis, a related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is first amidated with various amines. The resulting 5-formyl-2,4-dimethylpyrrole-3-carboxamides then undergo an Aldol condensation with 5-bromo-7-azaindolin-2-one. This key reaction forms a C-C bond, linking the two heterocyclic systems and generating the final drug-like scaffold. nih.gov The resulting compounds have been evaluated for their in vitro activity against several cancer cell lines, with some exhibiting potent, broad-spectrum antitumor properties. nih.govnih.gov

This synthetic strategy highlights how the functional groups on the pyrrole ring can be manipulated to construct complex molecules with specific biological targets. The 2,4-dimethyl substitution pattern and the presence of a functional group at the 3-position are common features in many pyrrole-based therapeutic agents.

Table 2: Research Findings on the Application of a Related Pyrrole Scaffold
ScaffoldSynthetic StrategyBiological ActivityKey Intermediate
5-bromo-7-azaindolin-2-one derivativesAmidation followed by Aldol CondensationAntitumor5-formyl-2,4-dimethylpyrrole-3-carboxamides

Mechanistic Investigations of Reactions Involving 3 Acetyl 5 Bromo 2,4 Dimethyl 1h Pyrrole

Elucidation of Reaction Pathways for Synthetic Transformations

The synthetic utility of 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole is primarily centered around the reactivity of the bromine substituent at the 5-position. This position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, albeit the latter is less common for simple halo-pyrroles unless activated by strongly electron-withdrawing groups.

Suzuki-Miyaura Cross-Coupling:

A plausible and widely utilized reaction pathway for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of the bromopyrrole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. The generally accepted catalytic cycle for this transformation, as applied to our substrate, is depicted below.

The key steps in the mechanism are:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the C-Br bond of the pyrrole (B145914) ring to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

It is important to note that for pyrroles with a free N-H group, side reactions such as debromination can occur. nih.gov The choice of catalyst, ligands, base, and solvent is critical to optimize the yield of the desired coupled product and minimize side reactions.

Nucleophilic Aromatic Substitution (SNAr):

Direct nucleophilic substitution of the bromine atom is another potential, though likely more challenging, reaction pathway. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the acetyl group at the 3-position does exert an electron-withdrawing effect, which could potentially facilitate nucleophilic attack at the 5-position.

The proposed mechanism would involve:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate (a Meisenheimer-like complex) where the aromaticity of the pyrrole ring is temporarily disrupted.

Departure of the Leaving Group: The bromide ion is expelled, and the aromaticity of the pyrrole ring is restored, yielding the substituted product.

The feasibility and rate of this reaction would be highly dependent on the strength of the nucleophile and the reaction conditions. For pyrrole systems, this pathway is generally less favored than palladium-catalyzed couplings.

Reaction TypeKey Mechanistic StepsInfluencing FactorsPotential Products
Suzuki-Miyaura Coupling Oxidative Addition, Transmetalation, Reductive EliminationCatalyst, Ligands, Base, Solvent, N-H protectionArylated or vinylated pyrroles
Nucleophilic Aromatic Substitution Nucleophilic Attack, Formation of Meisenheimer-like intermediate, Leaving Group DepartureStrength of Nucleophile, Electron-withdrawing groups, SolventPyrroles with new C-Nu bond (e.g., C-O, C-N, C-S)

Detailed Studies of Functional Group Interconversions

The functional groups present in this compound, namely the acetyl and bromo groups, offer various possibilities for interconversion, thus expanding its synthetic utility.

Transformations of the Acetyl Group:

The acetyl group at the 3-position is a versatile handle for a range of chemical modifications. These transformations generally follow well-established carbonyl chemistry principles.

Reduction: The acetyl group can be reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. Alternatively, it can be reduced to a secondary alcohol (1-(5-bromo-2,4-dimethyl-1H-pyrrol-3-yl)ethanol) using reducing agents such as sodium borohydride (B1222165). This introduces a new chiral center, opening avenues for stereoselective synthesis.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group through reactions like the haloform reaction (using sodium hypobromite (B1234621) or hypochlorite), which would yield 5-bromo-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as aldol (B89426) condensations with aldehydes or ketones, to form α,β-unsaturated ketones.

Interconversion of the Bromo Group:

The bromine atom at the 5-position is the primary site for introducing new functionalities.

Halogen Exchange: Under specific conditions, the bromine can be exchanged for another halogen, for instance, through treatment with copper(I) iodide to yield the corresponding iodo-pyrrole.

Lithiation and Subsequent Electrophilic Quench: The bromo-pyrrole can undergo lithium-halogen exchange upon treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated pyrrole is a potent nucleophile and can react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide range of substituents at the 5-position.

Functional GroupTransformationReagents/ConditionsResulting Functional Group
Acetyl Group Reduction to AlcoholNaBH4, MeOHSecondary Alcohol
Reduction to AlkylH2NNH2, KOH (Wolff-Kishner)Ethyl Group
OxidationBr2, NaOH (Haloform)Carboxylic Acid
Aldol CondensationAldehyde/Ketone, Baseα,β-Unsaturated Ketone
Bromo Group Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAryl Group
Lithiation-Electrophilic Quenchn-BuLi, then Electrophile (E)-E (e.g., -CHO, -COOH)

Stereochemical Considerations in Derivatization Reactions

While this compound itself is achiral, many of its derivatization reactions have the potential to create stereocenters, making stereochemical control an important consideration.

Asymmetric Reduction of the Acetyl Group:

The reduction of the acetyl group to a secondary alcohol introduces a chiral center. The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides, can lead to the enantioselective formation of one enantiomer of the resulting alcohol over the other. The stereochemical outcome would be dictated by the facial selectivity of the hydride attack on the carbonyl group, which is influenced by the steric and electronic properties of the chiral catalyst and the pyrrole substrate.

Stereoselective Reactions of Pyrrole Derivatives:

Further reactions of derivatives of this compound can also proceed with stereoselectivity. For instance, catalytic hydrogenation of the pyrrole ring in derivatives can be highly diastereoselective, with the existing stereocenters directing the approach of hydrogen to one face of the ring. nih.gov Similarly, in cases where new chiral centers are formed in reactions at substituents, the existing chirality in the molecule can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselection.

For example, if the acetyl group is first reduced to a chiral alcohol, any subsequent reaction that introduces a new stereocenter could be influenced by the chirality of the alcohol, potentially leading to a diastereomerically enriched product. The study of such stereoselective transformations is crucial for the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired activity. Asymmetric dearomatization of pyrrole derivatives via transition-metal-catalyzed reactions is also a known strategy to generate chiral spiro-pyrrolene structures. rsc.org

Reaction TypeStereochemical AspectControlling FactorsPotential Outcome
Reduction of Acetyl Group Creation of a new stereocenterUse of chiral reducing agents (e.g., CBS catalysts)Enantiomerically enriched secondary alcohol
Catalytic Hydrogenation of Pyrrole Ring Creation of multiple new stereocentersDirecting effect of existing substituents/stereocentersDiastereomerically enriched pyrrolidine
Derivatization of Chiral Intermediates DiastereoselectionInfluence of existing stereocenters on the transition state of the reactionDiastereomerically enriched products

Future Research Trajectories for 3 Acetyl 5 Bromo 2,4 Dimethyl 1h Pyrrole

Development of Novel and Sustainable Synthetic Routes

Key areas of exploration will include:

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single vessel to form the desired pyrrole (B145914), minimizing intermediate isolation and purification steps.

Green Catalysts: Investigating the use of environmentally benign and recyclable catalysts, such as solid acid catalysts or biocatalysts, to replace traditional and often toxic promoters.

Alternative Energy Sources: Employing microwave irradiation and ultrasound as alternative energy sources to conventional heating, which can lead to significantly reduced reaction times and improved yields.

Solvent-Free or Green Solvents: Developing synthetic protocols that operate under solvent-free conditions or utilize greener solvents like water or ionic liquids to reduce volatile organic compound (VOC) emissions.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Substituted Pyrroles
ParameterConventional MethodsFuture Sustainable Methods
CatalystsHomogeneous mineral acidsHeterogeneous solid acids, biocatalysts, metal-organic frameworks (MOFs)
SolventsVolatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids, solvent-free
Energy InputConventional heating (oil baths, heating mantles)Microwave irradiation, sonication
Reaction StepsMulti-step synthesis with isolation of intermediatesOne-pot, tandem, or domino reactions

Exploration of Underutilized Reactivity Modes

The bromine atom at the 5-position of 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole is a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling of bromopyrroles is known, a significant area for future research lies in exploring a wider range of cross-coupling reactions and other reactivity modes at this position.

Future investigations could focus on:

Expanding Cross-Coupling Reactions: Systematically exploring other palladium-catalyzed reactions such as Sonogashira (alkyne coupling), Heck (alkene coupling), Buchwald-Hartwig (C-N and C-O bond formation), and Stille (organotin coupling) reactions. This would enable the introduction of a diverse array of functional groups at the 5-position.

Metal-Free Coupling Reactions: Developing novel, metal-free coupling strategies to further enhance the sustainability of synthetic modifications.

Reactivity of the Acetyl Group: Beyond its role as a directing group, the acetyl moiety can be a site for various transformations. Future work could explore its conversion to other functional groups, such as alcohols, amines, or more complex side chains, through reduction, oxidation, or condensation reactions.

N-H Functionalization: Investigating a broader range of substitutions on the pyrrole nitrogen to modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity and potential applications.

Table 2: Potential Cross-Coupling Reactions at the 5-Bromo Position
Reaction NameCoupling PartnerBond FormedPotential Application
Suzuki-MiyauraOrganoboron compoundsC-CSynthesis of biaryl and vinyl pyrroles
SonogashiraTerminal alkynesC-C (sp)Access to alkynylpyrroles for materials science
HeckAlkenesC-C (sp2)Synthesis of stilbene-like pyrrole derivatives
Buchwald-HartwigAmines, alcoholsC-N, C-OAccess to novel aminopyrroles and aryloxypyrroles
StilleOrganostannanesC-CAlternative route to complex pyrrole-containing molecules

Integration with Advanced Catalytic Systems

Pyrrole-containing molecules have shown significant promise as ligands in homogeneous catalysis. The structural features of this compound make it an attractive precursor for the development of novel ligands for advanced catalytic systems.

Future research in this area could involve:

Synthesis of Pincer Ligands: Utilizing the reactive sites on the pyrrole ring to construct pincer-type ligands. For example, functionalization of the methyl groups or introduction of coordinating groups at the 5-position (after displacement of the bromine) could lead to novel NNN, PNP, or PCP pincer ligands. These ligands are known to form highly stable and active complexes with transition metals.

Development of Chiral Ligands: Introducing chirality into the pyrrole scaffold to create new ligands for asymmetric catalysis. This could be achieved by using chiral starting materials or through enantioselective modifications of the parent compound.

Immobilization on Solid Supports: Grafting the pyrrole or its derivatives onto solid supports to create heterogeneous catalysts. This would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Design and Synthesis of New Structural Analogues for Specific Research Applications

The substituted pyrrole motif is a common feature in a wide range of biologically active compounds and functional materials. This compound serves as an excellent starting point for the design and synthesis of novel structural analogues with tailored properties for specific research applications.

Promising research directions include:

Medicinal Chemistry: Using the compound as a building block to synthesize new molecules with potential therapeutic applications. For instance, derivatives could be designed as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. The existing literature on pyrrole-containing anticancer and anti-inflammatory agents provides a strong rationale for such endeavors.

Materials Science: Incorporating the pyrrole core into larger conjugated systems to create new organic materials with interesting photophysical or electronic properties. The ability to functionalize the pyrrole at multiple positions allows for fine-tuning of these properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Agrochemicals: Exploring the potential of novel derivatives as herbicides, fungicides, or insecticides, given that many existing agrochemicals contain heterocyclic cores.

By systematically exploring these research trajectories, the scientific community can continue to build upon the foundational chemistry of this compound, leading to new discoveries and innovations across a range of scientific disciplines.

Q & A

Basic: What are the optimal synthetic routes for 3-Acetyl-5-bromo-2,4-dimethyl-1H-pyrrole, considering regioselective bromination and acylation?

Answer:
The synthesis typically involves two key steps: (1) regioselective bromination of a dimethylpyrrole precursor and (2) acylation at the desired position. For bromination, selective C-5 substitution can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent, 0–5°C) . Acylation is best performed via Friedel-Crafts reactions using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) or Grignard-based deprotonation followed by acyl chloride addition . Optimizing stoichiometry and reaction time minimizes by-products like di-substituted derivatives.

Basic: How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : The acetyl group’s methyl protons appear as a singlet (~2.5 ppm), while bromine’s deshielding effect shifts adjacent protons downfield. Methyl groups at C-2 and C-4 show distinct splitting patterns due to coupling with neighboring protons .
  • X-ray crystallography : Resolves regiochemistry and confirms substitution patterns. SHELX programs are widely used for refinement, particularly for small-molecule structures . Purity can be assessed via HPLC or high-resolution mass spectrometry (HRMS).

Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromine atom at C-5 acts as an electrophilic site for Suzuki-Miyaura couplings, while the acetyl group at C-3 modulates electron density via resonance withdrawal. Conceptual density functional theory (DFT) calculations (e.g., Fukui functions) predict reactive sites by analyzing electron localization . For example, the acetyl group reduces electron density at C-3, directing cross-coupling to C-5. Solvent effects (polar aprotic vs. protic) and catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) further tune reactivity .

Advanced: What are the challenges in achieving high regioselectivity during bromination of dimethylpyrrole precursors?

Answer:
Competing substitution at C-3 vs. C-5 arises due to steric and electronic factors. Steric hindrance from methyl groups at C-2 and C-4 favors bromination at C-5, but electron-donating substituents can redirect reactivity. Kinetic vs. thermodynamic control must be balanced: low temperatures favor kinetic products (C-5), while prolonged reaction times may lead to isomerization . Monitoring via TLC or in situ IR spectroscopy helps optimize conditions.

Advanced: How can computational methods predict the compound’s interaction with biological targets, such as in photodynamic therapy?

Answer:
Molecular docking and time-dependent DFT (TD-DFT) simulate interactions with biological receptors (e.g., Bcl-2 proteins) and excited-state behavior. For example, the bromine atom enhances spin-orbit coupling, increasing singlet oxygen quantum yield under irradiation . Solvent models (e.g., COSMO) account for polarity effects on binding affinity. Experimental validation via UV-vis and fluorescence quenching assays is critical .

Data Contradiction: How to resolve discrepancies in reported yields from different bromination methods?

Answer:
Discrepancies often stem from varying reaction scales, purity of starting materials, or workup protocols. For instance, NBS in CCl₄ may yield 60–70% product at 0°C, while Br₂ in acetic acid achieves 80–85% but risks di-bromination . Statistical analysis (e.g., ANOVA) of replicate experiments identifies significant variables. Advanced purification techniques (e.g., flash chromatography with gradient elution) improve reproducibility .

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